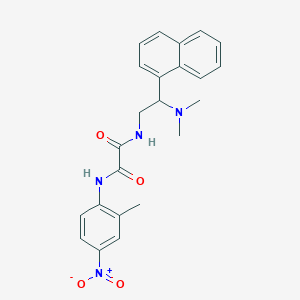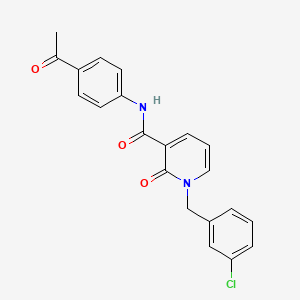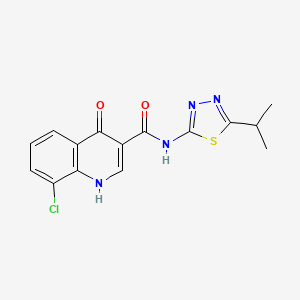![molecular formula C20H22N4O4 B2814205 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775468-57-9](/img/structure/B2814205.png)
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including an oxadiazole ring, a pyrido[1,2-c]pyrimidine ring, and a methoxybenzyl group. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom . The pyrido[1,2-c]pyrimidine is a fused ring system with a pyridine ring attached to a pyrimidine ring. The methoxybenzyl group consists of a benzyl group with a methoxy (-OCH3) substituent.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups, which could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and pyrido[1,2-c]pyrimidine rings. Oxadiazoles are known to participate in a variety of chemical reactions, often acting as bioisosteres in drug design .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Complex heterocyclic compounds, including those with oxadiazole moieties and pyridopyrimidine dione structures, are frequently synthesized and characterized for their potential applications in medicinal chemistry and material science. These syntheses often involve multi-step reactions, including cyclization, acylation, and nucleophilic substitutions, to introduce various functional groups into the heterocyclic framework. The structural characterization of these compounds typically employs techniques such as NMR, IR, and MS spectrometry (Sako et al., 2000).
Antimicrobial and Antiviral Activities
- Some heterocyclic compounds exhibit significant antimicrobial and antiviral activities. The exploration of these biological activities involves synthesizing novel heterocyclic frameworks and testing their efficacy against various bacterial, fungal, and viral pathogens. This research is crucial for developing new therapeutic agents to combat infectious diseases (Ibrahim et al., 2011).
Inhibition of Biological Targets
- The design and synthesis of heterocyclic compounds targeting specific biological enzymes or receptors are a significant area of research. These studies aim to develop new drugs with improved efficacy and selectivity for their targets. For instance, compounds with pyridopyrimidine dione structures have been evaluated for their urease inhibition properties, which are relevant for treating diseases like peptic ulcers caused by Helicobacter pylori (Rauf et al., 2010).
Wirkmechanismus
The mechanism of action would depend on the specific biological target of this compound. Compounds containing oxadiazole rings are known to exhibit a wide range of biological activities, including antimicrobial, antibacterial, antifungal, antimalarial, anti-inflammatory, anticancer, antituberculosis, antioxidant, antiviral, antidiabetic, anti-asthmatic, anticonvulsant, antidepressant, antiparkinsonian, and analgesic properties .
Eigenschaften
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-methoxyphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-3-16-21-18(22-28-16)17-15-9-4-5-10-23(15)20(26)24(19(17)25)12-13-7-6-8-14(11-13)27-2/h6-8,11H,3-5,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHRZJPJEYYISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2814127.png)

![N-(3,5-dimethylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814133.png)



![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2814140.png)


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B2814143.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2814145.png)